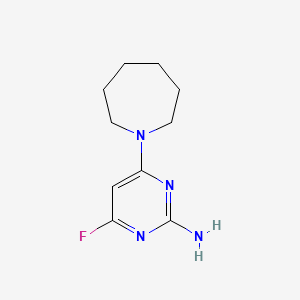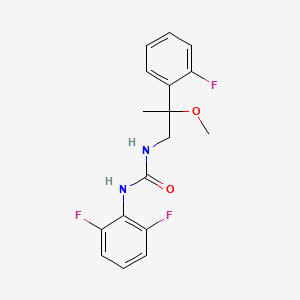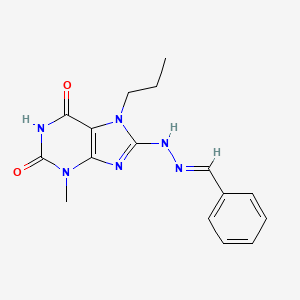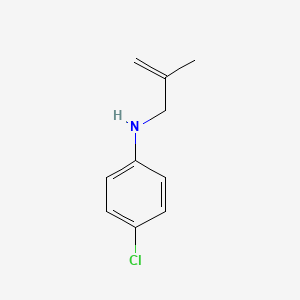
Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Sialidase Inhibition
The study by Schreiner et al. (1991) explores the synthesis of various derivatives of N-acetylneuraminic acid and investigates their inhibitory effects on sialidase from Vibrio cholerae. This research is pivotal for understanding the structural variations of sialic acid derivatives and their potential therapeutic applications in treating diseases associated with sialidase activity, such as bacterial infections (Schreiner, Zbiral, Kleineidam, & Schauer, 1991).
Heterocyclic Chemistry and Drug Synthesis
Tominaga, Luo, and Castle (1994) presented a novel synthesis of polyfunctionalized quinolines from methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate. This research contributes to the development of new heterocyclic compounds that could serve as key intermediates in pharmaceutical synthesis, offering a pathway to potentially bioactive molecules (Tominaga, Luo, & Castle, 1994).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, assessing their anti-inflammatory and analgesic activities. Their work demonstrates the potential of these derivatives as COX inhibitors, which could lead to the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Analgesic-Anti-inflammatory and Antimicrobial Activities
Salgın-Gökşen et al. (2007) investigated the synthesis and biological activities of compounds containing 5-methyl-2-benzoxazolinone. Their findings suggest these compounds have significant potential in the analgesic-anti-inflammatory field, although most were inactive against bacteria and fungi. This study contributes to the search for new analgesic and anti-inflammatory drugs with lower risk of antimicrobial resistance (Salgın-Gökşen et al., 2007).
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition
Lei, Wang, Xiong, and Lan (2017) developed a synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which showed inhibition of tumor necrosis factor alpha and nitric oxide. This work highlights the importance of these compounds in the context of inflammatory diseases and possibly cancer therapy (Lei, Wang, Xiong, & Lan, 2017).
Properties
IUPAC Name |
methyl 5-methyl-2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-9-7-10(15(22)23-2)14(25-9)17-12(20)8-11-13(21)18-16(26-11)19-3-5-24-6-4-19/h7,11H,3-6,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLRWXUPBJCRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide](/img/structure/B2560721.png)
![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2560723.png)

![4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2560725.png)

![Pyrazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B2560727.png)
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2560728.png)


![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2560736.png)

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2560738.png)


